[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate
Description
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate is a complex organic compound that features a triazine ring and a benzoate ester
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-10(5-4-6-11(8)18(21)22)13(20)23-7-17-12(19)9(2)15-16-14(17)24-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEOMLAYDGQOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCN2C(=O)C(=NN=C2SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate typically involves multiple steps, including the formation of the triazine ring and the subsequent esterification with 2-methyl-3-nitrobenzoic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzoate ester can be reduced to an amine.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate include other triazine derivatives and benzoate esters, such as:
- (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate
- (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-nitrobenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate is an organic molecule notable for its diverse biological activities attributed to its unique structural features. This compound belongs to the triazine family, which is recognized for its potential in medicinal chemistry due to various pharmacological effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular structure of the compound includes a triazine ring and a nitrobenzoate moiety. The presence of a methylsulfanyl group enhances its chemical reactivity and solubility. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Triazine Ring | Core structure known for biological activity |
| Methylsulfanyl Group | Influences chemical reactivity |
| Nitrobenzoate Moiety | Enhances lipophilicity and biological interactions |
Synthesis Pathway
The synthesis of this compound typically involves several key steps, including:
- Formation of the Triazine Core : Utilizing starting materials that contain nitrogen and sulfur.
- Introduction of the Methylsulfanyl Group : Employing methylating agents under controlled conditions.
- Coupling with Nitrobenzoate : Utilizing coupling reactions to attach the nitrobenzoate moiety.
Each step requires careful optimization to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds structurally related to triazines exhibit significant antimicrobial activity. The compound may interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Activity
In vitro studies have shown that similar triazine derivatives can induce apoptosis in various cancer cell lines. For example, compounds with triazine cores have been evaluated against human breast carcinoma (MCF-7) and lung carcinoma (A549) cells, demonstrating cytotoxic effects through cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Computational predictions suggest potential anti-inflammatory properties based on structural analysis. The compound may inhibit pro-inflammatory mediators such as TNF-α and nitric oxide .
Case Studies
- Anticancer Evaluation : A study on a related triazine derivative demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the micromolar range. Flow cytometry assays indicated that these compounds could arrest the cell cycle at specific phases, leading to apoptosis .
- Antimicrobial Screening : Another study assessed a series of triazine derivatives against various bacterial strains, revealing promising antimicrobial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Comparative Analysis
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazole | Contains sulfur; known for antimicrobial properties | Antimicrobial |
| 1,2,4-Triazole derivatives | Similar nitrogen heterocycle; used in antifungal agents | Antifungal |
| Benzothiazole derivatives | Contains sulfur and nitrogen; potential anticancer activity | Anticancer |
This comparison highlights the unique combination of functional groups in This compound , which may confer distinct biological activities.
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Techniques such as molecular docking studies and dynamic simulations can provide insights into its interactions with specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving triazine ring formation, sulfanyl group introduction, and esterification. For example, hydrazine derivatives may react with carbonyl compounds under acidic conditions to form the triazinone core . Intermediates should be characterized using NMR (¹H/¹³C), IR (to confirm carbonyl and nitro groups), and mass spectrometry (to verify molecular weight).
- Data Example : A similar triazin-5-ol derivative was synthesized with >85% purity confirmed by HPLC, and its structure validated via X-ray diffraction .
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict stability?
- Methodology : Use X-ray crystallography (e.g., SHELXL for refinement ) combined with graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D–H···A motifs). ORTEP-III can visualize intermolecular interactions .
- Advanced Insight : In triazine derivatives, N–H···O and S–H···O bonds often stabilize layered packing, influencing solubility and thermal stability .
Advanced Research Questions
Q. What experimental challenges arise in resolving the nitrobenzoate ester conformation via X-ray crystallography?
- Methodology : High-resolution data (≤ 0.8 Å) are critical for resolving ester group torsion angles. Use SHELXD for phase determination and SHELXL for refinement, accounting for potential disorder in the nitro group .
- Data Contradiction : Similar compounds show planar nitro groups in some cases but twisted conformations in others due to steric clashes with adjacent methyl groups .
Q. How can computational methods predict the bioactivity of this triazine derivative against enzymatic targets?
- Methodology : Perform molecular docking (e.g., using AutoDock Vina) with enzymes like dihydrofolate reductase (DHFR) or kinases. Validate predictions with enzyme kinetics assays (e.g., IC₅₀ measurements).
- Case Study : A structurally analogous triazole derivative exhibited IC₅₀ = 12 μM against DHFR, linked to sulfanyl group interactions with the enzyme’s active site .
Q. What are the limitations of spectroscopic techniques (e.g., NMR) in distinguishing tautomeric forms of the triazinone ring?
- Methodology : Use dynamic NMR at variable temperatures (e.g., 25–100°C) to observe tautomerization equilibria. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to predict dominant tautomers.
- Conflict : X-ray data for 6-methyl-triazin-5-ol derivatives show keto-enol tautomerism in the solid state, while NMR in solution may suggest a single dominant form .
Q. How do substituents (methylsulfanyl vs. methoxy) affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Conduct kinetic studies under controlled conditions (e.g., DMF, 60°C) with nucleophiles like amines. Monitor reaction progress via HPLC-MS .
- Example : Replacing methylsulfanyl with methoxy in a triazine analog reduced reaction rates by 40%, attributed to decreased leaving-group ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
